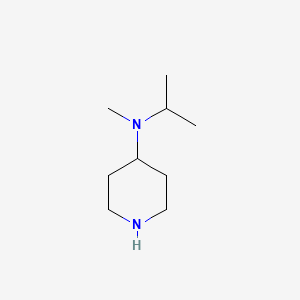

N-Isopropyl-N-methylpiperidin-4-amine

Description

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical and natural products. chembk.comnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to form salt derivatives, which can enhance bioavailability. The non-planar, chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets.

The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors, reductive amination of ketones, and intramolecular cyclization reactions. libretexts.orgyoutube.com The functionalization of the piperidine scaffold, either at the nitrogen atom or on the carbon ring, allows for the creation of a diverse library of compounds with a wide range of biological activities.

Significance as a Privileged Scaffold in Contemporary Chemical Biology

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds represent a validated starting point for drug discovery, as they are pre-disposed to possess drug-like properties. The piperidine ring is widely recognized as a privileged scaffold due to its presence in a multitude of approved drugs and biologically active compounds. cas.orgcymitquimica.com

The versatility of the piperidine scaffold lies in its capacity to be decorated with various functional groups, leading to compounds with diverse pharmacological profiles. The introduction of substituents, such as the isopropyl and methyl groups in N-Isopropyl-N-methylpiperidin-4-amine, can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific receptors or enzymes.

Overview of Academic Research Trajectories for the N-Isopropyl-N-methylpiperidin-4-amine Moiety

While dedicated studies on N-Isopropyl-N-methylpiperidin-4-amine are limited, the research trajectories of closely related piperidine-containing compounds can provide insights into its potential areas of investigation. The 4-aminopiperidine (B84694) core is a key feature in many compounds explored for their activity in the central nervous system (CNS). This is due to the ability of the basic nitrogen to be protonated at physiological pH, which can facilitate interactions with various receptors and transporters in the brain.

Research on analogous structures has often focused on their potential as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, derivatives of 4-aminopiperidine have been investigated for their analgesic, antipsychotic, and antihistaminic properties. The specific N-isopropyl and N-methyl substitution pattern on the 4-amino group of the target compound could fine-tune its activity and selectivity towards specific biological targets, representing a potential avenue for future research and development. The synthesis of such derivatives is often outlined in patents, indicating their potential utility in proprietary drug discovery programs. google.com

Data Tables

Table 1: Chemical Properties of N-Isopropyl-N-methylpiperidin-4-amine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Isopropyl-N-methylpiperidin-4-amine | 503126-34-9 | C9H20N2 | 156.27 |

| 1-Methylpiperidin-4-amine | 41838-46-4 | C6H14N2 | 114.19 |

| N-Isopropylmethylamine | 4747-21-1 | C4H11N | 73.14 |

| 2-(1-Methylpiperidin-4-yl)ethanamine | Not Available | C8H18N2 | 142.24 |

| N-Methyl-1-(piperidin-2-yl)methanamine | 27643-19-2 | C7H16N2 | 128.22 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11(3)9-4-6-10-7-5-9/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATDBLAWLPINOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl N Methylpiperidin 4 Amine and Its Derivatives

Established Synthetic Pathways for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine scaffold, a ubiquitous feature in pharmaceuticals and natural products, can be achieved through several robust methods. These pathways primarily involve the formation of the heterocyclic ring through either intramolecular or intermolecular strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, wherein a single molecule containing all the necessary atoms undergoes a ring-closing reaction. nih.govmdpi.com This approach often provides good control over regioselectivity and stereoselectivity. mdpi.com Common methods include:

Reductive Hydroamination/Cyclization: This cascade reaction can proceed from precursors like alkynes. An acid-mediated functionalization of the alkyne can lead to the formation of an enamine and subsequently an iminium ion, which is then reduced to form the piperidine ring. nih.govmdpi.com

Radical-Mediated Cyclization: Radical reactions offer an alternative route. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by transition metals like cobalt(II) to produce various piperidines. mdpi.com Another approach involves a 1,6-hydrogen atom transfer in a radical cyclization to form the piperidine structure. mdpi.com

Asymmetric Cyclization: For the synthesis of chiral piperidines, asymmetric methods can be employed. The lithiation and subsequent cyclization of substrates like N-Boc-(4-chlorobutyl)cinnamylamine can yield enantiomerically enriched piperidine derivatives. acs.org

| Cyclization Method | Key Features | Precursor Example |

| Reductive Hydroamination | Cascade reaction, acid-mediated | Alkynes |

| Radical Cyclization | Utilizes radical intermediates, can be catalyzed by metals | Linear amino-aldehydes |

| Asymmetric Cyclization | Produces chiral products, often uses chiral ligands | N-Boc-(4-chlorobutyl)cinnamylamine |

Intermolecular Annulation Strategies

Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. nih.gov This method is highly convergent and allows for the rapid assembly of complex piperidine structures.

Two-Component Reactions: These strategies typically involve the formation of two new bonds, which can be a combination of C-N and C-C bonds or two C-N bonds. nih.gov A common example is the [5+1] annulation, which can be achieved through a hydrogen borrowing mechanism catalyzed by iridium(III). This process involves sequential cascades of oxidation, amination, and reduction. nih.gov

Divergent Olefin Annulations: Recent advances have enabled tunable annulation protocols that can access different N-heterocycles, including piperidines, from common precursors like olefins and bifunctional reagents. nih.gov By controlling reaction parameters such as halogenating reagents, concentration, and solvent, the reaction can be directed through either a radical or a polar cyclization pathway to yield the desired piperidine scaffold. nih.gov

Reductive Amination Protocols for Piperidine Formation

Reductive amination is a widely used and versatile method for forming C-N bonds and is particularly effective for constructing the piperidine ring. nih.gov This process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced.

Double Reductive Amination (DRA): This powerful "one-pot" reaction allows for the formation of two C-N bonds in a single step, directly generating the piperidine ring from a dicarbonyl compound and an amine. chim.it Sugar-derived dicarbonyls are often used as substrates, ensuring the desired stereochemistry of hydroxyl groups on the ring. chim.it The reaction proceeds through a cascade of imine formation, reduction, cyclic imine formation, and a final reduction. chim.it

Intramolecular Reductive Amination: The intramolecular version of this reaction is a key step in the synthesis of polyhydroxylated piperidines, also known as iminosugars. researchgate.net Various reducing agents can be employed, including hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation (H₂, Pd/C). researchgate.net

Reductive Transamination: A newer approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts. This method proceeds via the formation of a dihydropyridine intermediate, which is hydrolyzed and then undergoes reductive amination with an external amine to afford N-substituted piperidines. acs.org

| Reductive Amination Protocol | Description | Key Reagents/Catalysts |

| Double Reductive Amination (DRA) | One-pot formation of the piperidine ring from a dicarbonyl and an amine. chim.it | Ammonium formate, NaBH₃CN |

| Intramolecular Reductive Amination | Ring-closing reaction of a molecule containing both amine and carbonyl functionalities. researchgate.net | H₂, Pd/C; NaBH₃CN; NaBH(OAc)₃ |

| Reductive Transamination | Conversion of pyridinium salts to N-aryl piperidines using an external amine. acs.org | Rhodium catalyst, HCOOH |

Specific Approaches for N-Alkylation and Amine Functionalization of Piperidines

Once the piperidine ring is constructed, further modifications are necessary to synthesize the target compound, N-Isopropyl-N-methylpiperidin-4-amine. This involves introducing the specific substituents on the ring nitrogen and the amine group at the C-4 position.

Introduction of N-Isopropyl and N-Methyl Substituents

The introduction of alkyl groups onto the piperidine nitrogen is a fundamental transformation. For N-Isopropyl-N-methylpiperidin-4-amine, this would typically be achieved on a 4-aminopiperidine (B84694) precursor.

Direct N-Alkylation: This is a common method where the piperidine nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide (e.g., methyl iodide, isopropyl bromide). researchgate.netcdnsciencepub.com The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed. researchgate.net The order of alkylation can be controlled, though sequential alkylation can sometimes lead to mixtures of products.

Reductive Alkylation (Amination): This method involves reacting the piperidine with a carbonyl compound (acetone for the isopropyl group, formaldehyde for the methyl group) in the presence of a reducing agent. This is a key step in a patented process for preparing N-alkyl-piperidine derivatives. google.com This approach can offer high yields and good selectivity.

The stereochemistry of N-alkylation can be influenced by the existing substituents on the piperidine ring and the nature of the alkylating agent. Studies have shown that N-methylation often proceeds via axial attack, while larger alkylating agents may favor equatorial attack. cdnsciencepub.com

Strategic Amine Functionalization Techniques

Introducing and modifying the amine group at the C-4 position of the piperidine ring is a critical aspect of the synthesis.

Starting from 4-Piperidone: A common strategy begins with 4-piperidone. Reductive amination of the ketone at the C-4 position with a suitable amine source can directly install the desired amino group.

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds. Photoredox catalysis, for example, can be used for the α-amino C–H arylation of highly substituted piperidines. nih.govacs.org While this example is for arylation, similar principles can be applied to introduce other functionalities. Site-selectivity in C-H functionalization can be controlled by the choice of catalyst and directing groups on the piperidine nitrogen. nih.gov For instance, rhodium catalysts have been used to achieve site-selective C-H insertions at the C-2 or C-4 positions depending on the N-protecting group used. nih.gov

These advanced techniques provide powerful tools for the late-stage functionalization of complex piperidine scaffolds, enabling the efficient synthesis of diverse derivatives.

Stereochemical Control in N-Isopropyl-N-methylpiperidin-4-amine Synthesis

Achieving the desired stereoisomer of a chiral molecule like N-Isopropyl-N-methylpiperidin-4-amine is a significant challenge in synthetic chemistry. The arrangement of atoms at the chiral center(s) can profoundly influence the molecule's biological activity. Therefore, precise control over stereochemistry is paramount.

Enantioselective and diastereoselective syntheses are designed to produce a single, desired stereoisomer out of many possibilities. For piperidine derivatives, these methods often involve the stereocontrolled formation of the heterocyclic ring.

Diastereoselective Synthesis: Methods for the diastereoselective synthesis of highly substituted piperidines have been developed, which can be adapted for N-Isopropyl-N-methylpiperidin-4-amine. One approach involves the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, to create densely functionalized piperidines. acs.org For instance, iron(III) chloride has been used to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org The high selectivity is attributed to the thermodynamic equilibration of the isomers, favoring the more stable cis-isomer. acs.org Another strategy is the boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which yields polysubstituted piperidines with generally high yield and diastereoselectivity. nih.gov

Enantioselective Synthesis: Organocatalysis provides powerful tools for the enantioselective synthesis of piperidine alkaloids. For example, a biomimetic approach using L-proline as a catalyst can mediate the asymmetric Mannich reaction between cyclic imines like Δ¹-piperideine and ketones, yielding 2-substituted piperidines with high enantiomeric excess (ee). rsc.orgacs.org This method mimics the natural biosynthetic pathway of many alkaloids. rsc.org Similarly, an O-TMS protected diphenylprolinol catalyst can be used in a domino Michael addition/aminalization process to form polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org

| Catalyst/Method | Substrate Type | Product | Selectivity |

| FeCl₃-catalyzed cyclization | Allylic N-tosyl amines | cis-2,6-disubstituted piperidines | High diastereoselectivity (cis/trans up to 99/1) acs.org |

| L-proline organocatalysis | Δ¹-Piperideine and ketones | (+)-Pelletierine and analogues | High enantioselectivity (up to 97% ee) acs.org |

| Boronyl radical catalysis | 3-Aroyl azetidines and alkenes | Polysubstituted piperidines | High yield and diastereoselectivity nih.gov |

When a synthetic route produces a mixture of stereoisomers (a racemic mixture), chiral resolution techniques are employed to separate them.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for separating enantiomers of piperidine derivatives. nih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The choice of column and mobile phase is critical for achieving good separation.

Kinetic Resolution: Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. This has been applied to disubstituted piperidines. nih.govwhiterose.ac.uk One method involves the kinetic resolution of 2-aryl-4-methylenepiperidines by deprotonation using a chiral base system, such as n-BuLi and the chiral ligand sparteine. acs.org This selectively deprotonates one enantiomer, which can then react with an electrophile, leaving the other enantiomer unreacted and thus resolved. acs.org Another approach uses a chiral hydroxamic acid for the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation, achieving practical selectivity factors. nih.gov

| Resolution Technique | Compound Class | Key Reagent/System | Outcome |

| Chiral HPLC | 1,3-dimethyl-4-phenylpiperidines | Chiralcel OD, Chiralcel OJ columns | Separation of enantiomers nih.gov |

| Kinetic Resolution | 2-Aryl-4-methylenepiperidines | n-BuLi / (-)-sparteine | Selective deprotonation of one enantiomer acs.org |

| Catalytic Kinetic Resolution | Disubstituted piperidines | Chiral hydroxamic acids | Enantioenriched amines with high selectivity nih.gov |

Advanced Catalysis and Sustainable Methodologies in Piperidine Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods. Advanced catalysis and the principles of green chemistry are central to the synthesis of piperidine-containing compounds.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules like aliphatic amines and piperidines from simple precursors. nih.govlatrobe.edu.au These catalysts offer high efficiency and selectivity for a wide range of chemical transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for creating C-C and C-N bonds essential for building the piperidine scaffold and introducing substituents. Gold-catalyzed reactions have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, ruthenium and cobalt catalysts have been employed in various synthetic strategies. A unique surface single-atom alloy catalyst (Ru₁CoNP/HAP) enables the transformation of the bio-based platform chemical furfural into piperidine through a cascade of amination, hydrogenation, and ring rearrangement. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing high stereoselectivity under mild conditions. rsc.org These approaches are central to the asymmetric synthesis of piperidines. nih.gov

The Mannich reaction, crucial for forming many alkaloid structures, can be effectively catalyzed by amino acids like proline. rsc.org This biomimetic approach activates carbonyl compounds through enamine formation, facilitating the addition of cyclic imines to produce chiral piperidine derivatives. rsc.orgacs.org A combination of biocatalysis (using a transaminase) and organocatalysis (using proline) has been developed as a hybrid cascade process for synthesizing 2-substituted piperidines, demonstrating the synergy between different catalytic fields. rsc.orgnih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to piperidine synthesis to improve sustainability. unibo.it

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Radical (4+2) cycloaddition reactions for piperidine synthesis, for example, feature high atom economy. nih.gov

Use of Renewable Feedstocks: Developing synthetic pathways from biomass instead of fossil fuels. The synthesis of piperidine from furfural is a prime example of this approach. nih.gov

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Both transition-metal and organocatalytic methods contribute to this goal. rsc.orgnih.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, research has focused on finding viable alternatives to piperidine itself in solid-phase peptide synthesis, where it is traditionally used for Fmoc removal. rsc.org An efficient synthesis of N-substituted piperidones has been developed that avoids the classical Dieckman approach, presenting significant green advantages. nih.govresearchgate.net

Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Final Compounds

The structural confirmation of N-Isopropyl-N-methylpiperidin-4-amine relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information, allowing for a comprehensive analysis of the molecule's architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of N-Isopropyl-N-methylpiperidin-4-amine.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The signals for the piperidine ring carbons, the N-methyl carbon, and the N-isopropyl carbons are expected to appear in characteristic regions of the spectrum. The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Isopropyl-N-methylpiperidin-4-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine H-2, H-6 (axial) | ~2.0-2.2 | m | 2H |

| Piperidine H-2, H-6 (equatorial) | ~2.8-3.0 | m | 2H |

| Piperidine H-3, H-5 (axial) | ~1.4-1.6 | m | 2H |

| Piperidine H-3, H-5 (equatorial) | ~1.7-1.9 | m | 2H |

| Piperidine H-4 | ~2.5-2.7 | m | 1H |

| N-CH₃ | ~2.2-2.4 | s | 3H |

| N-CH(CH₃)₂ | ~2.8-3.1 | sept | 1H |

| N-CH(CH₃)₂ | ~1.0-1.2 | d | 6H |

| NH | Broad signal, variable | s | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-Isopropyl-N-methylpiperidin-4-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C-2, C-6 | ~53-56 |

| Piperidine C-3, C-5 | ~30-33 |

| Piperidine C-4 | ~48-51 |

| N-CH₃ | ~40-43 |

| N-CH(CH₃)₂ | ~50-53 |

| N-CH(CH₃)₂ | ~18-21 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For N-Isopropyl-N-methylpiperidin-4-amine, electron ionization (EI) or electrospray ionization (ESI) can be employed.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of stable iminium ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for N-Isopropyl-N-methylpiperidin-4-amine

| m/z | Proposed Fragment Ion | Description |

| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₉H₁₉N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 127 | [C₇H₁₅N₂]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 98 | [C₅H₁₂N₂]⁺ | α-cleavage with loss of C₅H₁₀ |

| 71 | [C₄H₉N]⁺ | Iminium ion from piperidine ring fragmentation |

| 58 | [C₃H₈N]⁺ | Iminium ion from N-isopropyl group fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Isopropyl-N-methylpiperidin-4-amine is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as the C-H bonds of the alkyl groups. As a tertiary amine within the piperidine ring and a secondary amine at the 4-position, specific vibrational modes can be identified.

Interactive Data Table: Predicted Infrared Absorption Frequencies for N-Isopropyl-N-methylpiperidin-4-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3300-3500 | Medium-Weak |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| N-H (amine) | Bending | 1590-1650 | Medium |

| C-N | Stretching | 1020-1250 | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of synthetic compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of piperidine derivatives. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a versatile method for analyzing piperidine-containing compounds. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile. nih.gov Detection is often achieved using a UV detector, although derivatization with a UV-active chromophore may be necessary for compounds lacking a strong chromophore. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like N-Isopropyl-N-methylpiperidin-4-amine. A capillary column with a non-polar or medium-polarity stationary phase is typically used. Detection can be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for enhanced identification. For less volatile or more polar intermediates, derivatization may be employed to improve chromatographic performance.

Computational and Theoretical Investigations of N Isopropyl N Methylpiperidin 4 Amine

Molecular Modeling and Simulation Approaches

Computational methods are instrumental in understanding the three-dimensional structure and dynamic behavior of N-Isopropyl-N-methylpiperidin-4-amine at an atomic level. These approaches provide a theoretical framework to predict and interpret the molecule's properties.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of N-Isopropyl-N-methylpiperidin-4-amine is a critical determinant of its chemical and biological activity. The piperidine (B6355638) ring primarily adopts a chair conformation to minimize steric strain. wikipedia.org However, the substituents on the nitrogen and at the 4-position influence the conformational equilibrium. For N-methylpiperidine, the conformer with the methyl group in the equatorial position is more stable than the axial conformer. wikipedia.orgrsc.orgacs.org In the case of N-Isopropyl-N-methylpiperidin-4-amine, two key conformational features are the ring inversion and the orientation of the N-isopropyl and N-methyl groups.

The chair conformation of the piperidine ring can exist in two forms that interconvert. Furthermore, the nitrogen atom with its lone pair and two alkyl substituents can undergo inversion. The relative energies of these conformers dictate the predominant species at equilibrium. In N-methylpiperidine, the equatorial conformer is favored by approximately 11.3 kJ/mol in cyclohexane (B81311). rsc.org For N-Isopropyl-N-methylpiperidin-4-amine, the bulky isopropyl group is expected to have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring.

Computational conformational searches using molecular mechanics or quantum mechanics can map the potential energy surface of the molecule. This allows for the identification of low-energy conformers and the energy barriers between them. A study on N-methylpiperidine identified both chair and twist conformers, with the chair being more stable. rsc.org

Table 1: Calculated Relative Energies of N-Isopropyl-N-methylpiperidin-4-amine Conformers

| Conformer | N-Isopropyl Position | N-Methyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | +5.2 |

| 3 | Equatorial | Axial | +4.8 |

Note: Data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For N-Isopropyl-N-methylpiperidin-4-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of the most stable conformer.

These calculations yield important data such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For related piperidine structures, DFT calculations have been shown to reproduce experimental geometries with good accuracy. researchgate.net

Table 2: Predicted Geometrical Parameters of N-Isopropyl-N-methylpiperidin-4-amine from DFT Calculations

| Parameter | Atoms | Value |

| Bond Length | C-N (ring) | 1.47 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Length | N-C (isopropyl) | 1.48 Å |

| Bond Length | N-C (methyl) | 1.46 Å |

| Bond Angle | C-N-C (ring) | 112° |

| Bond Angle | C-N-C (substituents) | 115° |

| Dihedral Angle | C-C-N-C (ring) | 55° |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface illustrates regions of positive and negative electrostatic potential. For N-Isopropyl-N-methylpiperidin-4-amine, the MEP map would show a region of negative potential (typically colored red or yellow) around the two nitrogen atoms, indicating their nucleophilic character due to the presence of lone pairs of electrons. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms.

This analysis is crucial for understanding how the molecule might interact with other molecules, including biological macromolecules. The nitrogen atoms are likely sites for protonation and hydrogen bonding.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in molecular recognition and binding. In N-Isopropyl-N-methylpiperidin-4-amine, intramolecular non-covalent interactions, such as van der Waals forces and steric repulsion, influence its conformational preferences. Intermolecularly, this compound can participate in various non-covalent interactions.

The primary amine at the 4-position and the tertiary amine in the ring are both capable of acting as hydrogen bond acceptors. The hydrogen atom on the primary amine can act as a hydrogen bond donor. These interactions are fundamental to how the molecule might bind to a protein's active site.

Ligand-Protein Interaction Modeling

Understanding how N-Isopropyl-N-methylpiperidin-4-amine interacts with proteins is a key aspect of its theoretical investigation, particularly in the context of drug discovery.

Molecular Docking Simulations for Binding Affinity and Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com This method is widely used to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction. For N-Isopropyl-N-methylpiperidin-4-amine, docking studies could be performed against various receptors, such as opioid or dopamine (B1211576) receptors, where piperidine-containing molecules are known to be active. nih.govnih.govnih.gov

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, N-Isopropyl-N-methylpiperidin-4-amine, is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.

The results of a docking study would reveal the key amino acid residues in the protein's binding pocket that interact with the ligand. For instance, the nitrogen atoms of N-Isopropyl-N-methylpiperidin-4-amine could form hydrogen bonds with polar residues like aspartate or serine, while the hydrophobic isopropyl and methyl groups could engage in van der Waals interactions with nonpolar residues. nih.gov Studies on related fentanyl analogs, which also contain a piperidine ring, show binding affinities to the µ-opioid receptor in the sub-nanomolar to micromolar range. nih.govplos.org

Table 3: Hypothetical Molecular Docking Results for N-Isopropyl-N-methylpiperidin-4-amine

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mu-Opioid Receptor | -8.5 | Asp147, Tyr326, Met151 |

| Dopamine D2 Receptor | -7.9 | Asp114, Phe389, Ser193 |

Note: This data is hypothetical and for illustrative purposes only, based on docking studies of similar piperidine derivatives.

Identification of Key Residues and Interaction Sites

In the absence of specific empirical data for N-Isopropyl-N-methylpiperidin-4-amine, the identification of key residues and interaction sites would hypothetically proceed using molecular docking simulations. This computational technique involves placing the three-dimensional structure of the ligand (N-Isopropyl-N-methylpiperidin-4-amine) into the binding site of a target protein. The goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor and to elucidate the specific interactions that stabilize this complex.

For a molecule with the structural features of N-Isopropyl-N-methylpiperidin-4-amine, several types of interactions with protein residues would be anticipated:

Hydrogen Bonding: The secondary amine within the piperidine ring and the tertiary amine nitrogen are potential hydrogen bond acceptors. The hydrogen on the secondary amine can also act as a hydrogen bond donor. These interactions are crucial for molecular recognition and binding affinity.

Electrostatic Interactions: The nitrogen atoms in the piperidine ring can be protonated under physiological conditions, leading to a positive charge. This charge would favor electrostatic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in the target protein.

By analyzing the results of docking simulations, researchers can identify the specific amino acid residues that form these critical interactions, thereby defining the binding site and highlighting the key residues responsible for molecular recognition.

Structure-Based Design Principles

Building upon the understanding of molecular interactions, structure-based design principles are employed to optimize the ligand's properties.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For N-Isopropyl-N-methylpiperidin-4-amine, a pharmacophore model would be developed based on its key interaction points.

The development process would typically involve:

Feature Identification: Identifying the key chemical features of the molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and positive ionizable features.

3D Arrangement: Defining the spatial arrangement of these features in a three-dimensional coordinate system. This arrangement is critical for the molecule to fit correctly into the binding site of its biological target.

Model Refinement: The model can be refined using a set of known active and inactive molecules to improve its predictive power.

For N-Isopropyl-N-methylpiperidin-4-amine, a hypothetical pharmacophore model would likely include a hydrogen bond donor feature, a hydrogen bond acceptor feature, a positive ionizable feature centered on the piperidine nitrogen, and one or more hydrophobic features representing the alkyl substituents. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that may exhibit similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgthegoodscentscompany.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

In the context of piperidine derivatives, QSAR models have been developed to predict activities such as enzyme inhibition or cellular effects. wikipedia.orgthegoodscentscompany.com For a series of analogs of N-Isopropyl-N-methylpiperidin-4-amine, a QSAR study would involve:

Data Set Compilation: Assembling a data set of structurally related compounds with their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.

Model Building and Validation: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. thegoodscentscompany.com The robustness and predictive power of the model are then rigorously evaluated using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

In Silico Assessment of Molecular Descriptors Relevant to Biological Activity

The biological activity of a compound is not only dependent on its ability to interact with its target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

The physicochemical properties of N-Isopropyl-N-methylpiperidin-4-amine can be calculated using computational tools. Based on these calculations, its adherence to Lipinski's Rule of Five can be assessed.

Table 1: Predicted Physicochemical Properties of N-Isopropyl-N-methylpiperidin-4-amine and Adherence to Lipinski's Rule of Five

| Property | Predicted Value | Lipinski's Rule (Threshold) | Adherence |

| Molecular Weight | 170.30 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated LogP | 1.8 | ≤ 5 | Yes |

As indicated in the table, N-Isopropyl-N-methylpiperidin-4-amine does not violate any of the criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs. This in silico assessment is a critical first step in evaluating the compound's potential as a therapeutic agent.

Structure Activity Relationship Sar Studies of N Isopropyl N Methylpiperidin 4 Amine Derivatives

Systematic Modification of the Piperidine (B6355638) Ring and N-Substituents

The foundational structure of N-Isopropyl-N-methylpiperidin-4-amine offers multiple avenues for modification. Alterations to the N-substituents (isopropyl and methyl groups) and the piperidine ring itself have been shown to significantly impact the pharmacological profile of this class of compounds.

Impact of the N-Isopropyl Group on Receptor Affinity and Functional Activity

The N-isopropyl group plays a significant role in the interaction of piperidine derivatives with their molecular targets. Its size and steric bulk are critical determinants of binding affinity. In studies on LATS1/2 kinase inhibitors, for instance, replacing an N-methyl group with an N-isopropyl group on a piperidine scaffold led to a decrease in potency and metabolic stability. acs.org This suggests that for certain receptors, the larger isopropyl group may introduce steric hindrance that is detrimental to optimal binding.

Role of the N-Methyl Group in Ligand-Target Recognition

The N-methyl group is a common feature in many biologically active piperidine derivatives, and its influence on ligand-target recognition is multifaceted. In the context of sigma (σ) receptor ligands, the introduction of a small N-methyl substituent on the piperidine ring resulted in significantly higher σ1 affinity compared to an unsubstituted amine (NH) or larger substituents like ethyl. nih.gov The N-methylated piperidine derivative 18a (Kᵢ(σ₁) = 7.9 nM) showed only a 10-fold lower affinity than a highly potent cyclohexane (B81311) analogue, indicating that the N-methyl group provides favorable lipophilic interactions within the receptor's binding pocket. nih.gov

Conversely, in other chemical series, the N-methyl group can have a different impact. For example, in a series of LATS1/2 kinase inhibitors, the N-methyl compound 23 showed a slight decrease in potency compared to its parent secondary amine. acs.org Ultrafast conformational dynamics studies of N-methyl piperidine (NMP) reveal that the methyl group's orientation (axial vs. equatorial) and the associated ring conformations are critical. rsc.org Optical excitation can induce coherent oscillatory motions involving the nitrogen and the methyl group, leading to an equilibrium between different conformeric structures. rsc.org This dynamic behavior underscores the importance of the N-methyl group in dictating the conformational preferences of the ligand, which in turn affects how it is recognized by a target receptor.

The table below presents data on the functionalization of the piperidine nitrogen in a series of kinase inhibitors, illustrating the comparative effects of N-methyl and N-isopropyl groups.

| Compound | N-Substituent | LATS1 IC₅₀ (µM) | LATS2 IC₅₀ (µM) |

| 22 | H | 0.28 | 0.13 |

| 23 | Methyl | 0.50 | 0.29 |

| 24 | Isopropyl | 0.61 | 0.40 |

| Data sourced from a study on LATS1 and LATS2 kinase inhibitors. acs.org |

Influence of Piperidine Ring Substitutions on Molecular Interactions

Substituting the piperidine ring itself is a key strategy for modulating molecular interactions. The position, stereochemistry, and nature of these substituents can fine-tune a compound's affinity and selectivity.

In the development of σ₁ receptor ligands, methyl substitution on the piperidine ring was used to probe subtype affinities. nih.gov A 4-methyl derivative (31 ) emerged as a highly potent σ₁ ligand (Kᵢ = 0.030 nM) with excellent selectivity over the σ₂ receptor. nih.gov In another example, for monoamine oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring resulted in a derivative with high inhibitory activity for MAO-B. nih.gov These findings suggest that a methyl group at the C-4 position of the piperidine ring can engage in beneficial hydrophobic interactions within the binding site of these specific targets.

Furthermore, research on LATS kinase inhibitors showed that adding two methyl groups to the piperidine ring (compound 18 ) led to a significant improvement in potency, achieving submicromolar IC₅₀ values. acs.org The hypothesis is that these syn-methyl groups force the piperidine ring into a single chair conformation, reducing conformational entropy and potentially locking the aryl ring in a more favorable orientation for binding. acs.org The relative stereochemistry of such substitutions is crucial, as different isomers can adopt distinct conformations, thereby altering their interaction profile. rsc.org

Exploration of Substituent Effects on Ligand Selectivity and Potency

The potency and selectivity of piperidine-based ligands can be refined by carefully considering the electronic and steric properties of various substituents.

Electronic and Steric Effects of Various Substituents

The electronic nature of substituents can have a profound impact on the reactivity and binding affinity of a ligand. Studies on aluminum salen-type complexes have shown that electron-withdrawing groups attached to the phenoxy donor generally increase the rate of polymerization, likely by enhancing the metal's electrophilicity. nih.gov While this is a different chemical system, the principle translates to ligand-receptor interactions where electron-withdrawing or electron-donating groups can modulate the charge distribution of the pharmacophore, affecting electrostatic interactions with the target. Quantum chemistry calculations have confirmed that the piperidine ring influences the steric-electronic properties of a molecule, particularly affecting the relationship between different functional moieties. researchgate.net

Steric effects are equally important. Large substituents can hinder binding if the receptor pocket is constrained. For example, large ortho-substituents on the phenoxy donor in the salen complexes slowed down polymerization. nih.gov In the context of piperidine derivatives, the size of N-alkyl groups or substituents on the ring can dictate whether the ligand fits optimally into the binding site. The choice between a small methyl group and a bulkier isopropyl group at the nitrogen atom is a classic example of how steric factors can be tuned to achieve desired activity. acs.orgnih.gov

The table below shows the impact of methyl substitutions on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives on sigma receptor affinity.

| Compound | Piperidine Substitution | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |

| 26 | 3,3-dimethyl | 0.35 | 238 | 680 |

| 31 | 4-methyl | 0.030 | 17.9 | 597 |

| Data sourced from a study on sigma receptor ligands. nih.gov |

Optimization of Binding to Specific Molecular Targets

Optimizing a ligand for a specific molecular target involves a rational design approach based on SAR data. For instance, to achieve high selectivity for the σ₁ receptor, researchers systematically introduced methyl groups at various positions of the piperidine ring. nih.gov This led to the discovery that a 4-methyl substitution provided the highest potency, while a 3,3-dimethyl substitution yielded the greatest selectivity. nih.gov This demonstrates a strategy of exploring the steric limits and potential hydrophobic pockets of the target's binding site.

In another example targeting LATS kinases, initial hits were optimized by modifying the piperidine domain. acs.org After discovering that adding methyl groups to the ring was beneficial, further optimization of the N-substituent was explored to enhance cellular potency and metabolic properties. acs.org This iterative process of modification and testing is fundamental to refining a lead compound into a potent and selective molecular probe or therapeutic candidate. The goal is to find the optimal combination of substituents that maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding, electrostatic) with the target protein while minimizing unfavorable steric clashes.

Elucidation of SAR Models for N-Isopropyl-N-methylpiperidin-4-amine Analogs

The structure-activity relationship (SAR) of analogs related to N-Isopropyl-N-methylpiperidin-4-amine provides critical insights into the molecular features required for biological activity. Although specific SAR models for N-Isopropyl-N-methylpiperidin-4-amine itself are not extensively detailed in publicly available research, analysis of the broader 4-aminopiperidine (B84694) chemical class reveals consistent patterns and predictive models for activity at various biological targets. These studies typically involve systematic modification of the core structure to determine the effect of different substituents on receptor affinity and functional activity.

Research into 4-aminopiperidine derivatives has identified key pharmacophoric elements that govern their interaction with biological targets. researchgate.net For many analogs, the core structure consists of a central piperidine ring with crucial substituents at the 1-position (piperidine nitrogen) and the 4-position (amino group). researchgate.netmdpi.com The nature of these substituents profoundly influences the compound's potency and selectivity.

For instance, in a study of 4-aminopiperidine derivatives as antifungal agents, SAR analysis revealed that the substituents at both the piperidine nitrogen (N1) and the 4-amino group are critical for activity. mdpi.com High antifungal activity was observed when a benzyl (B1604629) or phenylethyl group was placed at the N1 position and combined with a long-chain alkyl group, specifically an n-dodecyl (C12) residue, at the 4-amino group. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to activity. mdpi.com This suggests a model where a specific-sized lipophilic pocket interacts with the 4-amino substituent, while the N1 substituent engages with another recognition site.

Similarly, in the development of cognition-enhancing drugs based on the 4-aminopiperidine scaffold, modifications of the piperazine (B1678402) ring from existing nootropic drugs to a 4-aminopiperidine structure maintained high activity. nih.gov This indicates that the 4-aminopiperidine core can effectively mimic the spatial and electronic arrangement of more complex heterocyclic systems.

Further SAR exploration in the context of hepatitis C virus (HCV) assembly inhibitors involved extensive modification of the 4-aminopiperidine scaffold. nih.gov Systematic exploration of linkers and aryl rings attached to the core structure allowed for the optimization of antiviral activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This work underscores the modularity of the 4-aminopiperidine scaffold, where different regions can be fine-tuned to achieve desired biological and pharmacokinetic profiles.

The table below summarizes SAR findings for various analogs within the broader 4-aminopiperidine class, illustrating the impact of substitutions at the piperidine nitrogen (R1) and the 4-amino group (R2) on biological activity.

| Scaffold | R1 Substituent | R2 Substituent | Observed Activity/Potency | Reference |

| 4-Aminopiperidine | Benzyl | n-Dodecyl | High antifungal activity | mdpi.com |

| 4-Aminopiperidine | Phenylethyl | n-Dodecyl | High antifungal activity | mdpi.com |

| 4-Aminopiperidine | Benzyl | Short or branched alkyl | Detrimental to antifungal activity | mdpi.com |

| 4-Aminopiperidine | N/A | N/A | Maintained high cognition-enhancing activity compared to piperazine analogs | nih.gov |

| 4-Amino-1-Boc-piperidine Derivative | Varied Linkers & Aryl Rings | N/A | Potent inhibition of HCV assembly; activity tunable via linker/aryl modification | nih.gov |

| Spiro-piperidine | Varied N-substituents | N/A | High binding affinity for the Nociceptin receptor | nih.gov |

| 4-Aminopiperidine | Varied | Varied | M3-muscarinic receptor antagonists with Ki up to 1 nM | researchgate.net |

These models, derived from diverse therapeutic targets, consistently highlight the importance of the substituents on the piperidine ring's nitrogen and the 4-amino group. The size, lipophilicity, and electronic nature of these groups are primary determinants of binding affinity and functional outcome. For N-Isopropyl-N-methylpiperidin-4-amine specifically, SAR models would predict that alterations to the N-isopropyl and N-methyl groups, or substitution at the piperidine N1 position, would significantly modulate its biological profile.

Mechanistic Investigations of N Isopropyl N Methylpiperidin 4 Amine at a Molecular Level

In Vitro Receptor Binding and Functional Assays

The affinity of compounds containing the N-methylpiperidin-4-yl moiety for various receptors has been a subject of detailed investigation.

Serotonin (B10506) (5-HT) Receptors: The N-(1-methylpiperidin-4-yl) group is a key structural feature in compounds designed to target serotonin receptors. For instance, the compound ACP-103, which incorporates this piperidine (B6355638) structure, demonstrates high affinity for the human 5-HT2A receptor. In competitive radioligand binding assays using [3H]ketanserin, ACP-103 showed a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.govresearchgate.net It exhibited lower affinity for the 5-HT2C receptor (mean pKi of 8.80 in membranes) and lacked significant affinity for 5-HT2B receptors. nih.gov Serotonin receptors are G protein-coupled receptors (GPCRs) that modulate numerous neurological processes, including mood, cognition, and sleep. nih.gov

Opioid Receptors: The piperidine ring is a fundamental scaffold in many opioid receptor ligands, including fentanyl and its analogs. researchgate.net The interaction of these ligands with the μ-opioid receptor (mOR) often involves a crucial salt bridge between the charged amine of the piperidine ring and the conserved Asp147 residue within the receptor's binding pocket. nih.gov While the N-isopropyl-N-methylpiperidin-4-amine structure itself has not been fully profiled, studies on related N-substituted piperidines show that the nature of the substituent on the piperidine nitrogen significantly influences receptor affinity and selectivity across mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. acs.org

Histamine (B1213489) H3 and Sigma Receptors: In the search for multi-target ligands, piperidine derivatives have been explored for their activity at histamine H3 receptors (H3R) and cholinesterases. A series of 4-oxypiperidine ethers showed that nanomolar affinity for the H3R could be achieved, with compound ADS031 displaying a Ki of 12.5 nM at the human H3R. nih.gov Furthermore, other research has identified pyridine (B92270) derivatives containing a 1-benzylpiperidin-4-yl moiety that exhibit high affinity for sigma-1 (σ1) receptors. researchgate.netcsic.es Compound 5 from this series (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a very high affinity for the hσ1R with a Ki of 1.45 nM. researchgate.netcsic.es

G9a-like protein (GLP) and G9a: The N-isopropylamino group has been evaluated as part of larger molecules targeting the protein lysine (B10760008) methyltransferase G9a. In a study of 2,4-diamino-quinazoline derivatives, an analog featuring an N-isopropyl-4-amino group was found to be significantly less potent as a G9a inhibitor compared to analogs with larger amino groups. nih.gov This suggests that the steric and electronic properties of the N-isopropyl group are important determinants for binding and activity at this enzyme.

Interactive Table: Receptor Binding Affinities of Structurally Related Compounds

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| ACP-103 | Human 5-HT2A | pKi = 9.3 (membranes) | nih.govresearchgate.net |

| ACP-103 | Human 5-HT2C | pKi = 8.8 (membranes) | nih.gov |

| ADS031 | Human H3R | 12.5 nM | nih.gov |

| Compound 5 | Human σ1R | 1.45 nM | researchgate.netcsic.es |

Functional assays reveal whether a compound activates (agonist) or blocks (antagonist) a receptor.

Studies on ACP-103, which contains the N-(1-methylpiperidin-4-yl) core, have characterized it as a potent inverse agonist at the 5-HT2A receptor. nih.govresearchgate.net In a cell-based functional assay, it displayed a mean pIC50 of 8.7, indicating its ability to reduce the basal activity of the receptor. nih.gov Its inverse agonist activity was less potent at the 5-HT2C receptor (mean pIC50 of 7.1). nih.gov

In the context of opioid receptors, functional studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines show that modifications to the nitrogen substituent can dramatically alter the functional profile. acs.org While some analogs in this class act as pure antagonists at μ, δ, and κ opioid receptors, others can exhibit mixed agonist and antagonist properties. acs.org This highlights the critical role of the substitution pattern on the piperidine nitrogen in determining the intrinsic efficacy of the molecule. acs.org

Enzyme Inhibition Studies and Kinetic Analysis

The inhibitory potential of the structural motifs of N-Isopropyl-N-methylpiperidin-4-amine against various enzymes has been investigated.

Cholinesterase Enzymes: The piperidine moiety is a common feature in cholinesterase inhibitors developed for conditions like Alzheimer's disease. nih.gov Research into dual-target ligands has produced compounds with both H3R affinity and cholinesterase inhibitory activity. The naphthalene (B1677914) derivative ADS031, which has a piperidine ring, showed inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 1.537 μM. nih.gov In another study, the pyridine derivative known as compound 5 was identified as a potent inhibitor of AChE with an IC50 of 13 nM and also inhibited butyrylcholinesterase (BuChE) with an IC50 of 3.1 µM. researchgate.netcsic.es

G9a/GLP Methyltransferases: As mentioned previously, the N-isopropylamino group has been explored in the context of G9a inhibitors. G9a and the highly homologous G9a-like protein (GLP) are protein lysine methyltransferases that play a role in epigenetic regulation. nih.govnih.gov Studies on quinazoline-based inhibitors revealed that the nature of the amino group at the C4 position is critical for activity. An analog with an N-isopropyl-4-amino group was found to be significantly less potent, indicating that this specific substitution is not optimal for inhibiting the G9a enzyme within that chemical series. nih.gov The interaction typically involves a hydrogen bond between the secondary amine of the substituent and a key aspartate residue (Asp1083 in G9a) in the enzyme's active site. nih.gov

Interactive Table: Enzyme Inhibition Data for Structurally Related Compounds

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| ADS031 | Acetylcholinesterase (AChE) | 1.537 µM | nih.gov |

| Compound 5 | Acetylcholinesterase (AChE) | 13 nM | researchgate.netcsic.es |

| Compound 5 | Butyrylcholinesterase (BuChE) | 3.1 µM | researchgate.netcsic.es |

Modulation of Specific Biological Pathways and Molecular Targets

The structural components of N-Isopropyl-N-methylpiperidin-4-amine suggest potential interactions with key neurotransmitter systems.

Serotonergic System: The demonstrated high affinity and inverse agonist activity of the related compound ACP-103 at 5-HT2A receptors points to a strong potential for modulating the serotonin system. nih.govresearchgate.net 5-HT receptors are integral to neuronal communication and are targets for drugs treating a wide range of psychiatric and neurological disorders. nih.gov The 5-HT2A subtype, in particular, is coupled to Gq/G11 proteins, and its activation leads to increases in intracellular calcium levels. nih.gov Inverse agonists like ACP-103 can suppress this signaling pathway.

Cholinergic System: The inhibition of AChE by related piperidine compounds directly impacts the cholinergic system. nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition leads to increased acetylcholine levels in the synapse. nih.gov This mechanism is central to the action of several drugs used to improve cognitive function. nih.govnih.gov

Dopaminergic and Other Systems: Opioid receptors, which are targeted by many piperidine-based molecules, are known to modulate the release of other neurotransmitters. For example, NOP receptors, a subtype of the opioid receptor family, are highly expressed in brain regions that regulate the transmission of dopamine (B1211576), glutamate (B1630785), and GABA. mdpi.com This indicates that compounds acting on these receptors can have broad, indirect effects on multiple neurotransmitter pathways.

Beyond neurotransmitter-related targets, the N-methyl-N-(1-methylpiperidin-4-yl) moiety is found in molecules that interact with other critical enzyme families, such as kinases.

Aurora B Kinase: The compound BI 811283, a small molecule inhibitor of Aurora B kinase, features an N-methyl-N-(1-methylpiperidin-4-yl)benzamide fragment. wikipedia.org Aurora B kinase is a protein that plays an essential role in chromosome segregation during cell division. wikipedia.org BI 811283 selectively binds to the ATP binding pocket of the kinase, inhibiting its function. wikipedia.org This interaction ultimately disrupts cell division, leading to cell death, a mechanism of action explored in cancer therapy. wikipedia.org

Lysine Methyltransferases: As discussed, the N-isopropylamino group has been studied in the context of inhibitors for the G9a and GLP lysine methyltransferase enzyme family. nih.govnih.gov These enzymes catalyze the methylation of histone and non-histone proteins, thereby regulating gene expression and other cellular processes. nih.gov The finding that an N-isopropyl-4-amino analog was less potent highlights the specific structural requirements for effective inhibition within this enzyme family. nih.gov

Understanding Molecular Mechanisms of Action at the Binding Site

The interaction of a ligand with its receptor is a highly specific process governed by the three-dimensional structures of both molecules and the chemical forces between them. For N-Isopropyl-N-methylpiperidin-4-amine, understanding its engagement with the binding site of a target protein is fundamental to elucidating its biological function. Research into ligands with similar structural motifs, such as those targeting G protein-coupled receptors (GPCRs) or kinases, provides a framework for understanding these interactions. The binding of a molecule like N-Isopropyl-N-methylpiperidin-4-amine to a protein is a dynamic process involving a series of conformational adjustments by both the ligand and the protein to achieve an energetically favorable bound state.

Allosteric and Orthosteric Binding Mechanisms

In pharmacology and biochemistry, the distinction between orthosteric and allosteric binding is crucial for understanding drug action. Orthosteric ligands bind to the primary, evolutionarily conserved binding site of a receptor, which is also the site where the endogenous ligand binds. nih.gov Orthosteric drugs often act as competitive inhibitors or agonists by directly competing with the natural substrate or ligand. nih.gov

Allosteric modulators, on the other hand, bind to a topographically distinct site on the receptor, known as an allosteric site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding without affecting the orthosteric ligand's function but potentially blocking the action of other allosteric modulators). nih.gov

The chemical structure of N-Isopropyl-N-methylpiperidin-4-amine, featuring a piperidine ring and flexible side chains, suggests the potential for it to interact with a variety of binding pockets. Depending on the specific architecture of the target protein's binding site, it could theoretically act as either an orthosteric or an allosteric ligand. For instance, in the context of kinases, small molecules can bind to the ATP-binding pocket (an orthosteric interaction) or to other sites on the enzyme to modulate its activity allosterically. wikipedia.org Similarly, for GPCRs, allosteric sites are often located in more structurally diverse and less conserved regions of the receptor compared to the highly conserved orthosteric binding pocket. nih.gov

Research on related piperidine-containing compounds has shown their ability to act as allosteric modulators. For example, certain molecules have been designed to allosterically modulate the activity of phosphodiesterase 4D (PDE4D) and metabotropic glutamate receptors. nih.gov The specific interactions of N-Isopropyl-N-methylpiperidin-4-amine would depend on the hydrogen bonding, hydrophobic, and electrostatic interactions it can form within the binding pocket of its target protein.

Investigation of Conformational Preferences and Their Biological Recognition

The biological activity of a flexible molecule like N-Isopropyl-N-methylpiperidin-4-amine is not solely determined by its chemical formula but is intrinsically linked to its three-dimensional shape or conformation. The molecule can exist in various conformations due to the rotation around its single bonds. However, typically only one or a small subset of these conformations, known as the "bioactive conformation," is responsible for its interaction with a biological target.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the preferred conformations of small molecules and how they are recognized by their biological targets. For instance, studies on N-methyl-D-aspartate (NMDA) receptor modulators have shown that the conformational flexibility of the ligand-binding domain of the receptor is crucial for the potentiation of the receptor's activity by allosteric modulators. nih.gov These studies suggest that allosteric modulators can stabilize specific active conformations of the receptor. nih.gov

The biological recognition of N-Isopropyl-N-methylpiperidin-4-amine by a target protein would involve a precise molecular handshake. The protein's binding site would present a complementary surface to the bioactive conformation of the ligand, with specific amino acid residues forming key interactions. These interactions could include:

Hydrogen bonds: The amine groups in the molecule can act as hydrogen bond donors or acceptors.

Hydrophobic interactions: The isopropyl and methyl groups can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate or glutamate.

The interplay of these forces and the conformational preferences of both the ligand and the protein dictate the specificity and affinity of the binding event, ultimately determining the biological response.

Future Directions and Emerging Research Avenues for N Isopropyl N Methylpiperidin 4 Amine

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into N-Isopropyl-N-methylpiperidin-4-amine is contingent upon the development of robust and efficient synthetic routes. Current methodologies, while foundational, present opportunities for significant improvement in terms of yield, scalability, and environmental impact. Future research should prioritize the exploration of innovative catalytic systems, such as those based on transition metals or organocatalysts, to streamline the synthesis process. The development of continuous flow chemistry processes could also offer substantial advantages for the large-scale production of this compound, ensuring a consistent and high-purity supply for further investigation.

A key focus will be on minimizing the number of synthetic steps and reducing the generation of hazardous waste, aligning with the principles of green chemistry. The ideal synthetic strategy would involve readily available starting materials and exhibit high atom economy. Researchers will likely investigate novel C-N bond formation strategies to construct the piperidine (B6355638) ring and introduce the N-isopropyl and N-methyl substituents with high selectivity.

Advanced Computational Approaches for Enhanced Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and biological activities of N-Isopropyl-N-methylpiperidin-4-amine, thereby guiding experimental efforts. Future research will undoubtedly leverage sophisticated computational models to accelerate the drug discovery and development process. The application of quantum mechanics (QM) calculations can provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity.

Furthermore, molecular dynamics (MD) simulations will be instrumental in understanding how N-Isopropyl-N-methylpiperidin-4-amine interacts with biological macromolecules, such as proteins and nucleic acids, over time. These simulations can reveal the dynamics of binding and unbinding events, which is crucial for predicting efficacy and designing analogues with improved affinity and selectivity. The development and application of machine learning and artificial intelligence (AI) algorithms will also play a pivotal role in building predictive models from large datasets, enabling the rapid screening of virtual libraries and the identification of novel analogues with desired properties.

Table 1: Illustrative Computational Modeling Approaches for N-Isopropyl-N-methylpiperidin-4-amine

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Electronic structure analysis | Molecular orbital energies, electrostatic potential |

| Molecular Dynamics (MD) | Simulation of biomolecular interactions | Binding free energies, conformational changes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | IC50/EC50 values, binding affinity |

Expansion of SAR Studies to Unexplored Biological Targets

While initial investigations may have hinted at the biological activity of N-Isopropyl-N-methylpiperidin-4-amine, a vast landscape of potential biological targets remains unexplored. A systematic expansion of Structure-Activity Relationship (SAR) studies is essential to uncover the full therapeutic potential of this compound. This will involve the synthesis and biological evaluation of a diverse library of analogues, where systematic modifications are made to the N-isopropyl, N-methyl, and piperidine core structures.

High-throughput screening (HTS) campaigns against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal unexpected activities. Subsequent lead optimization efforts would then focus on enhancing potency, selectivity, and pharmacokinetic properties. The insights gained from these SAR studies will be invaluable for understanding the molecular determinants of biological activity and for the rational design of next-generation therapeutic agents.

Table 2: Exemplary SAR Modifications and Potential Biological Assays

| Analogue Modification | Rationale | Potential Assay |

| Variation of N-alkyl substituents | Probe steric and electronic requirements for binding | Radioligand binding assays |

| Introduction of substituents on the piperidine ring | Modulate lipophilicity and conformational flexibility | Functional cell-based assays |

| Isosteric replacement of the piperidine core | Explore alternative scaffolds | Enzyme inhibition assays |

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization

A truly comprehensive understanding of N-Isopropyl-N-methylpiperidin-4-amine can only be achieved through the integration of expertise from various scientific disciplines. A multidisciplinary approach, combining synthetic chemistry, computational modeling, pharmacology, and structural biology, will be critical for a thorough characterization of its properties.

For instance, the determination of a high-resolution crystal structure of N-Isopropyl-N-methylpiperidin-4-amine in complex with its biological target would provide invaluable atomic-level insights into its binding mode, corroborating and refining computational predictions. Pharmacokinetic and pharmacodynamic studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is a critical determinant of its in vivo efficacy. The synergy between these diverse disciplines will accelerate the translation of fundamental research findings into tangible therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-Isopropyl-N-methylpiperidin-4-amine, and how can purity be optimized?

The synthesis of piperidine derivatives typically involves alkylation or reductive amination. For example, N-substituted piperidines can be synthesized by reacting 4-piperidone with isopropylamine under reducing conditions (e.g., sodium cyanoborohydride) in a solvent like methanol, followed by purification via column chromatography . Purity optimization may involve recrystallization or preparative HPLC, with characterization via (e.g., monitoring methyl/isopropyl proton signals at δ 1.0–1.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How should researchers handle and store N-Isopropyl-N-methylpiperidin-4-amine to ensure stability?

Store the compound in a dry environment at temperatures <28°C, preferably under inert gas (argon/nitrogen) to prevent oxidation. Use amber glass vials to avoid light-induced degradation. Compatibility testing should be performed with common solvents (e.g., DMSO, ethanol) to rule out reactivity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions (e.g., isopropyl group splitting patterns).

- Mass Spectrometry: HRMS for exact mass determination (e.g., expected [M+H] for C: 157.1705).

- X-ray Crystallography: If crystalline, use SHELX software for structure refinement to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding affinity of N-Isopropyl-N-methylpiperidin-4-amine?

Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT) can predict binding modes. Focus on key interactions:

Q. What strategies resolve contradictions in pharmacological data (e.g., inverse agonism vs. antagonism)?

- Functional Assays: Use R-SAT (Receptor Selection and Amplification Technology) to measure intrinsic activity. ACP-103, a structurally related compound, showed inverse agonism with pIC 8.7 at 5-HT .

- Kinetic Studies: Perform Schild analysis to distinguish competitive antagonism from inverse agonism.

- Cross-Species Comparisons: Test receptor isoforms from different species to identify conserved binding motifs .

Q. How can researchers assess toxicity when in vivo data are unavailable?

- In Vitro Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells.

- Predictive Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like ProTox-II to estimate LD and hepatotoxicity.

- Metabolic Stability: Incubate with liver microsomes to identify reactive metabolites (e.g., CYP450-mediated oxidation) .

Q. What experimental designs validate the compound’s role in modulating NMDA receptor pathways?

- Behavioral Models: Test prepulse inhibition deficits in rodents induced by MK-801 (an NMDA antagonist). ACP-103 reversed hyperactivity at 0.3 mg/kg (s.c.), suggesting indirect NMDA modulation via 5-HT .

- Electrophysiology: Patch-clamp recordings in hippocampal slices to measure NMDA current modulation.

Methodological Considerations

Q. How to address synthetic yield variability in scaled-up reactions?